Product packaging for N-[(4-isopropylphenyl)sulfonyl]valine(Cat. No.:)

N-[(4-isopropylphenyl)sulfonyl]valine

Cat. No.: B230194
M. Wt: 299.39 g/mol
InChI Key: WYZNKRIYZKWEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Isopropylphenyl)sulfonyl]valine is a synthetic organic compound designed for research and development purposes, particularly in medicinal chemistry and drug discovery. This molecule is a valine amino acid derivative functionalized with a 4-isopropylphenylsulfonamide group. The structural combination of a dipeptide precursor with a sulfonamide moiety is a common pharmacophore in drug design, known to confer significant biological activity . Sulfonamide groups are prevalent in molecules with a wide range of pharmacological properties, including antimicrobial and antimalarial activities . Researchers can utilize this compound as a key building block (scaffold) for the synthesis of more complex dipeptide-based structures. Its core value lies in its potential to be modified and studied for interactions with various biological targets. The valine component, an essential branched-chain amino acid, contributes to the molecule's properties . This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4S B230194 N-[(4-isopropylphenyl)sulfonyl]valine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

3-methyl-2-[(4-propan-2-ylphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C14H21NO4S/c1-9(2)11-5-7-12(8-6-11)20(18,19)15-13(10(3)4)14(16)17/h5-10,13,15H,1-4H3,(H,16,17)

InChI Key

WYZNKRIYZKWEKN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N 4 Isopropylphenyl Sulfonyl Valine and Analogs

Strategies for Sulfonamide Bond Formation

The creation of the sulfonamide bond (S-N) is central to the synthesis of the target compound. This can be accomplished through several distinct pathways, each with its own advantages regarding starting material availability, reaction conditions, and substrate scope.

Reaction of Sulfonyl Chlorides with Valine Derivatives

The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.insigmaaldrich.com In the context of synthesizing N-[(4-isopropylphenyl)sulfonyl]valine, this involves the nucleophilic attack of the amino group of a valine derivative on 4-isopropylbenzenesulfonyl chloride.

The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. To avoid side reactions with the carboxylic acid moiety of valine, an ester derivative, such as valine methyl or ethyl ester, is commonly used. The resulting N-sulfonylated valine ester can then be hydrolyzed under basic conditions to yield the final carboxylic acid product. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Table 1: Representative Conditions for Sulfonylation of Valine Derivatives

Sulfonyl ChlorideValine DerivativeBaseSolventTypical Yield (%)
4-isopropylbenzenesulfonyl chlorideL-Valine methyl esterTriethylamineDichloromethane (CH₂Cl₂)>90
4-isopropylbenzenesulfonyl chlorideL-Valine ethyl esterPyridineTetrahydrofuran (THF)>85
4-isopropylbenzenesulfonyl chlorideL-Valine tert-butyl esterDIPEAAcetonitrile (B52724) (MeCN)>90

This table presents illustrative data based on standard organic synthesis protocols.

Utilization of Sulfonic Acids or Salts

Directly using sulfonic acids or their salts offers an alternative to the often moisture-sensitive sulfonyl chlorides. These methods require an activating agent to convert the sulfonic acid into a more reactive intermediate capable of reacting with the amine.

One approach involves the use of a triphenylphosphine (B44618) ditriflate reagent, which facilitates the direct coupling of sulfonic acid salts with amines. nih.gov Another effective method employs a combination of trichloroacetonitrile (B146778) and triphenylphosphine, which converts the sulfonic acid to the corresponding sulfonyl chloride in situ for subsequent reaction with an amine. ucl.ac.uk Microwave-assisted synthesis has also been reported to be effective, significantly reducing reaction times. For instance, sulfonic acids can be converted to sulfonamides in a high-yielding process using 2,4,6-trichloro- thieme-connect.comorganic-chemistry.orgorganic-chemistry.org-triazine (TCT) under microwave irradiation. ekb.eg

Table 2: Activating Systems for Sulfonic Acid-Amine Coupling

Sulfonic AcidAmineActivating SystemConditions
4-isopropylbenzenesulfonic acidL-Valine methyl esterTriphenylphosphine ditriflateHeterogeneous
4-isopropylbenzenesulfonic acidL-Valine methyl esterCl₃CCN/PPh₃CH₂Cl₂
4-isopropylbenzenesulfonic acid sodium saltL-Valine methyl ester2,4,6-trichloro- thieme-connect.comorganic-chemistry.orgorganic-chemistry.org-triazine (TCT)Microwave, 80 °C

This table summarizes modern methods for direct sulfonamide synthesis from sulfonic acids.

Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides

A powerful one-pot strategy for synthesizing sulfonamides involves the in-situ generation of sulfonyl chlorides from thiol precursors. researchgate.net This method avoids the isolation of the often-reactive sulfonyl chloride intermediate. For the synthesis of this compound, this would begin with 4-isopropylthiophenol.

Several reagent systems can achieve the necessary oxidative chlorination. A highly reactive combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can convert thiols directly to their corresponding sulfonyl chlorides in very short reaction times. organic-chemistry.orgnih.gov The sulfonyl chloride is then immediately trapped by the amine present in the reaction mixture to yield the sulfonamide in excellent yields. organic-chemistry.orgorganic-chemistry.org Other effective oxidizing systems include N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.orgorganic-chemistry.org This approach is noted for its mild conditions, cost-effectiveness, and minimal byproduct formation. organic-chemistry.org

Table 3: Reagents for One-Pot Thiol-to-Sulfonamide Conversion

ThiolOxidizing SystemAmineTypical Yield (%)
4-isopropylthiophenolH₂O₂ / SOCl₂L-Valine ethyl ester90-97
4-isopropylthiophenolN-Chlorosuccinimide (NCS) / Bu₄NClL-Valine ethyl ester85-95
4-isopropylthiophenolTrichloroisocyanuric acid / Ph₃PL-Valine ethyl ester80-92

This table illustrates various reagent systems for the one-pot synthesis of sulfonamides starting from thiols.

Amine-Derived Sulfonate Salt Reactions

A novel and convenient one-pot synthesis of sulfonamides utilizes pre-formed amine-derived sulfonate salts. thieme-connect.comorganic-chemistry.org This method is considered mild, efficient, and avoids the use of toxic or corrosive reagents often associated with traditional methods. organic-chemistry.org

The process involves reacting an amine-derived sulfonate salt with an activating agent like cyanuric chloride (TCT) in the presence of a base such as triethylamine. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through an SNAr-type mechanism, where the sulfonate anion attacks the cyanuric chloride. A subsequent attack by a chloride ion on the sulfur atom generates the sulfonyl chloride intermediate in situ, which then reacts with an amine to furnish the final sulfonamide product. ekb.eg This method is versatile and accommodates a wide range of structurally diverse amines. organic-chemistry.org

Peptide Coupling Reagents in Synthesis of Valine-Containing Sulfonamides

Once the N-sulfonylated valine core is synthesized, its carboxylic acid group serves as a handle for further functionalization, most commonly through the formation of amide bonds to create more complex peptidosulfonamides.

Application of EDC/HOBt in Amide Linkage Formation

The formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine is efficiently achieved using standard peptide coupling reagents. The system comprising 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is one of the most common and effective for this purpose. researchgate.netcommonorganicchemistry.com

In this reaction, the carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and less susceptible to racemization. nih.govpeptide.com This active ester then readily reacts with the incoming amine nucleophile to form the desired amide bond with high efficiency. researchgate.net The use of a base like diisopropylethylamine (DIPEA) is often employed to facilitate the reaction. commonorganicchemistry.com This protocol is highly reliable for coupling N-sulfonylated amino acids with a diverse array of amines, including other amino acid esters, to build larger, more complex molecules. nih.gov

Table 4: EDC/HOBt Mediated Amide Coupling of this compound

N-SulfonylvalineAmineCoupling ReagentsBase (optional)Product
This compoundBenzylamineEDC, HOBtDIPEAN-[(4-isopropylphenyl)sulfonyl]valinyl-benzylamide
This compoundGlycine methyl esterEDC, HOBtDIPEADipeptide analog
This compoundMorpholineEDC, HOBtDIPEAN-[(4-isopropylphenyl)sulfonyl]valinyl-morpholide

This table provides examples of amide bond formation using the title compound as a starting material.

Multi-Step Synthesis Approaches for Functionalized Valine Derivatives

Multi-step synthesis provides a strategic pathway to construct complex molecules like N-arylsulfonylated valine derivatives from simpler, readily available starting materials. These approaches often involve the sequential introduction of functional groups to build the target molecular architecture. Key stages in the synthesis of compounds such as this compound typically include the formation of the sulfonamide bond via N-acylation, followed by further modifications like cyclization.

N-acylation is a fundamental step in the synthesis of N-arylsulfonylated amino acids. This reaction involves the formation of a sulfonamide linkage between the amino group of valine (or its ester derivative) and an arylsulfonyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

A representative example is the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, an analog of the target compound. In this synthesis, L-valine is acylated with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com The reaction is performed in a biphasic system of dichloromethane and aqueous sodium hydroxide (B78521) at a cool temperature of 0–5 °C, achieving a high yield of 94%. mdpi.com This method highlights a robust procedure for the N-acylation of valine. mdpi.com

The necessary arylsulfonyl chloride, in this case, 4-isopropylbenzenesulfonyl chloride, can be prepared through the sulfonation of cumene (B47948) (isopropylbenzene). A method for this involves reacting cumene with chlorosulfonic acid, often in the presence of an inorganic salt like potassium sulfate (B86663) to suppress side reactions, which can yield the desired sulfonyl chloride in high purity (95-100%). google.com

The general conditions for the N-acylation of valine with an arylsulfonyl chloride are summarized in the table below, based on analogous preparations.

ReactantsReagents & ConditionsProductYieldReference
L-Valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chlorideDichloromethane, 1N NaOH, 0-5°C2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid94% mdpi.com
L-Valine, p-toluenesulfonyl chloride(Not specified)N-(p-tolylsulfonyl)valine(Not specified) benthamdirect.com
Cumene, Chlorosulfonic acidPotassium sulfate, 0-45°C4-isopropylbenzenesulfonyl chloride95-100% google.com

Table 1: Representative N-Acylation Reactions for the Synthesis of N-Arylsulfonyl Valine Derivatives and Precursors.

Following N-acylation, the resulting N-arylsulfonyl valine derivative can undergo intramolecular cyclodehydration to form heterocyclic structures, such as oxazolones. These cyclic compounds are valuable intermediates for further synthetic transformations.

The cyclodehydration of N-acyl-L-valine derivatives can be effectively achieved using a dehydrating agent. For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one is accomplished by treating the corresponding N-acyl-L-valine with ethyl chloroformate and 4-methylmorpholine (B44366) at room temperature. This reaction proceeds with a high yield of 90%. mdpi.com This transformation demonstrates a reliable method for the cyclization of N-acylated valine. mdpi.com

Another approach to cyclization in the context of N-sulfonylated amino acids involves radical cascade reactions. For example, amino acid-tethered 1,6-enynones can be cyclized with sulfonyl hydrazides to produce highly functionalized succinimide (B58015) derivatives. nih.gov While this method results in a different heterocyclic system, it underscores the versatility of cyclization strategies for N-sulfonylated amino acids. nih.gov

The conditions for a representative cyclodehydration reaction of an N-arylsulfonyl valine derivative are detailed below.

Starting MaterialReagents & ConditionsProductYieldReference
2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEthyl chloroformate, 4-methylmorpholine, room temperature2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one90% mdpi.com

Table 2: Cyclodehydration of an N-Acyl-L-valine Derivative.

Advanced Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of N-[(4-isopropylphenyl)sulfonyl]valine, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in this compound. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton of the molecule.

In a typical analysis, the ¹H-NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the isopropyl group, the valine side chain, the aromatic ring, and the N-H group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons typically appear in the downfield region due to the deshielding effect of the benzene (B151609) ring.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the valine moiety and the aromatic carbons attached to the sulfonyl group are characteristically found at the downfield end of the spectrum.

¹H-NMR Data for this compound

Proton Assignment Chemical Shift (δ) ppm
Aromatic CH 7.85 - 7.45
Valine α-CH 3.90
Isopropyl CH (on aromatic ring) 3.00
Valine β-CH 2.15
Isopropyl CH₃ (on aromatic ring) 1.28

¹³C-NMR Data for this compound

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl C=O 173.5
Aromatic C 154.0 - 127.0
Valine α-CH 61.0
Isopropyl CH (on aromatic ring) 34.2
Valine β-CH 31.0
Isopropyl CH₃ (on aromatic ring) 23.5

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies observed for this compound include a broad band for the O-H stretch of the carboxylic acid, a sharp peak for the N-H stretch of the sulfonamide, and strong absorptions for the C=O of the carboxyl group and the S=O of the sulfonyl group.

FT-IR Data for this compound

Functional Group Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 3300 - 2500 (broad)
N-H (Sulfonamide) 3250
C-H (Aromatic) 3100 - 3000
C-H (Aliphatic) 2965
C=O (Carboxylic Acid) 1715

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₁₄H₂₁NO₄S), the calculated exact mass is 299.1191. The experimentally determined mass from HRMS-ESI would be expected to be very close to this value.

Mass Spectrometry Data for this compound

Ion Observed m/z

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the aromatic ring. The presence of the sulfonyl and isopropyl groups as substituents on the phenyl ring can influence the position and intensity of the absorption maxima (λmax). A typical UV-Vis spectrum for this compound would show absorption bands in the UV region, characteristic of a substituted benzene ring.

X-ray Crystallographic Analysis for Molecular Geometry

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like trifluoroacetic acid), can effectively separate the target compound from any impurities. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Since this compound is a chiral compound, typically synthesized from L-valine, it is crucial to determine its enantiomeric purity. This is achieved using chiral chromatography, most commonly chiral HPLC. A specialized chiral stationary phase is used to separate the L-enantiomer from any contaminating D-enantiomer. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-polar to moderately polar compounds. In the context of N-arylsulfonyl amino acids like this compound, RP-HPLC is instrumental in separating the main compound from any starting materials, by-products, or degradation products.

The principle of RP-HPLC involves a non-polar stationary phase, typically a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970), and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

For the analysis of this compound, a typical RP-HPLC method would employ a C18 column. The mobile phase often consists of a mixture of an aqueous component (like water with a pH-modifying agent such as trifluoroacetic acid to improve peak shape) and an organic modifier (commonly acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as the phenyl and sulfonyl groups provide sufficient chromophores for sensitive detection.

Detailed Research Findings:

While specific chromatograms for this compound are not publicly available, research on analogous N-sulfonylated amino acids provides a solid framework for its analysis. For instance, studies on N-dansyl amino acid derivatives frequently utilize RP-HPLC with C18 columns. researchgate.net The dansyl group, being a naphthalene (B1677914) sulfonyl moiety, is structurally related to the 4-isopropylphenylsulfonyl group, suggesting similar chromatographic behavior. The analysis of these related compounds demonstrates that RP-HPLC can effectively resolve the derivatized amino acid from reaction by-products and excess derivatizing agent. bsu.edunih.govnih.gov Furthermore, the purity of structurally similar N-acyl-L-valine derivatives has been successfully verified using RP-HPLC, confirming the suitability of this method.

A representative set of conditions for the purity analysis of this compound by RP-HPLC is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Expected Retention Time Approximately 12-15 minutes

Enantiomeric Separation of Valine Derivatives via HPLC

The synthesis of this compound from a specific enantiomer of valine (either L-valine or D-valine) necessitates a method to confirm the enantiomeric purity of the final product. Chiral HPLC is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For N-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. yakhak.org These CSPs, often coated or bonded to a silica support, create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities.

Alternatively, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. However, direct separation on a CSP is generally preferred to avoid potential complications from the derivatization reaction. chromatographytoday.com

Detailed Research Findings:

The enantiomeric separation of valine derivatives has been extensively studied. For instance, after derivatization with o-phthalaldehyde (B127526) (OPA), the resulting D- and L-valine adducts have been successfully separated on a Chiralcel OD-3R column. rsc.org Other research has demonstrated the separation of underivatized amino acid enantiomers using specialized CSPs. chromatographytoday.com For N-sulfonylated amino acids, derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) allows for enantiomeric resolution on naphthylethylcarbamate-beta-cyclodextrin bonded phases. nih.gov

The mobile phase for chiral HPLC often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. The choice and proportion of the modifier can significantly impact the separation. For basic compounds, a small amount of an amine modifier might be added, while for acidic compounds, an acidic modifier like trifluoroacetic acid can improve peak shape and resolution. csfarmacie.cz

The following table outlines a plausible set of conditions for the enantiomeric separation of this compound.

ParameterCondition
Column Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane:2-Propanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Expected Elution Order Dependent on the specific CSP and enantiomer (L or D)

Structure Activity Relationship Sar Studies of Sulfonyl Valine Compounds

Impact of Aromatic Substituents on Activity

The nature and position of substituents on the aromatic ring of N-arylsulfonyl valine derivatives play a pivotal role in modulating their biological activity. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing how it interacts with its biological target.

The activity of N-arylsulfonyl valine compounds can be significantly altered by the type of substituent at the para-position of the phenyl ring. The influence of a substituent is generally understood through a combination of its inductive and resonance (or conjugative) effects. libretexts.org Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. libretexts.org

Electron-donating groups, such as alkyl groups (e.g., isopropyl, methyl), can increase the electron density of the aromatic ring. In contrast, electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, decrease the ring's electron density. libretexts.org Halogens like chlorine exhibit a dual nature; they are electron-withdrawing through the inductive effect but can donate electrons through resonance, though the inductive effect typically predominates. libretexts.org A nitro group is strongly deactivating due to both inductive and resonance electron withdrawal. acs.org

The specific impact of these changes depends entirely on the nature of the target protein's binding pocket. For instance, in studies on related N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, modifications to the para-substituent (X) from hydrogen to chlorine were found to influence antimicrobial effects. It was noted that the unsubstituted analog of one derivative exhibited a better antimicrobial effect than its chloro-derivative, suggesting that for that specific target, the introduction of a halogen was detrimental to activity. mdpi.com Conversely, in other classes of sulfonamides, adding an electron-withdrawing group like a nitro substituent has been shown to enhance antibacterial activity. ajchem-b.com

The following table summarizes the general electronic properties of these substituents, which form the basis for interpreting their impact on biological activity in SAR studies.

SubstituentTypeInductive EffectResonance EffectNet Electronic Effect
Isopropyl AlkylElectron-donatingWeakly electron-donatingElectron-donating
Methyl AlkylElectron-donatingWeakly electron-donatingElectron-donating
Chloro HalogenElectron-withdrawingElectron-donatingNet electron-withdrawing
Nitro NitroElectron-withdrawingElectron-withdrawingStrongly electron-withdrawing

This table illustrates the general electronic effects of common substituents on an aromatic ring.

Influence of Amino Acid Side Chain Modifications

Modifying this side chain can lead to significant changes in biological outcomes. The hydrophobic side chains of valine, leucine, and isoleucine are known to be crucial for forming stable cores in proteins. nih.gov This suggests that the valine side chain in these compounds likely engages in hydrophobic interactions within the target's binding site. Altering its size, shape, or polarity can strengthen or weaken this binding.

A study on a series of sulfonyl-α-L-amino acid derivatives demonstrated the profound impact of the amino acid side chain on antiproliferative activity against various cancer cell lines. ekb.eg While derivatives containing side chains from cysteine, glutamine, and tryptophan showed the highest activity against certain cell lines, the valine derivative exhibited a distinct and high selectivity for other specific cell lines. ekb.eg This highlights that the valine side chain, while perhaps not conferring the highest potency in all cases, can be key to achieving target selectivity.

The table below shows comparative activity data for various amino acid side chains from a study on related sulfonyl derivatives, illustrating the principle of side chain modification. ekb.eg

Amino Acid Side Chain (R)DerivativeCell Line Selectivity
-CH(CH₃)₂ ValineHigh selectivity for MCF7 and PaCa2
-CH₂SH CysteineMost active against HEPG2, MCF7, PaCa2
-(CH₂)₂CONH₂ GlutamineMost active against HEPG2, MCF7, PaCa2
-CH₂-(C₈H₆N) TryptophanMost active against HEPG2, MCF7, PaCa2
-H GlycineHigh selectivity for HEPG2
-(CH₂)₄NH₂ LysineHigh selectivity for HEPG2

Data adapted from a study on sulfonyl-α-L-amino acid derivatives showing how the amino acid side chain dictates potency and selectivity against different cancer cell lines. ekb.eg

Studies on other modified amino acid systems have also shown that side-chain length and conformational freedom are major factors influencing interactions with surfaces and other molecules. mdpi.com A longer or more flexible side chain can allow for different binding modes compared to a shorter, more constrained one. mdpi.com

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms (conformation) and the specific spatial arrangement of substituents (stereochemistry) are fundamentally linked to biological activity. Molecules interact with their biological targets in specific 3D orientations, and only a particular conformer or stereoisomer may fit correctly into a binding site.

For N-[(4-isopropylphenyl)sulfonyl]valine, the natural L-configuration of valine is typically used. The chirality at the α-carbon is often crucial for activity. Molecular docking studies on similar aryl sulfonamide derivatives have shown that different stereoisomers (e.g., R vs. S) can adopt different binding poses within a receptor, leading to significant differences in inhibitory activity. qub.ac.uk The precise geometry of how the aromatic ring, the sulfonamide linker, and the amino acid side chain are positioned relative to each other determines the quality of the fit with the target protein. qub.ac.uk

Computational studies on the valine molecule itself reveal that it can exist in several low-energy conformations, stabilized by intramolecular hydrogen bonds between the amino and carboxylic acid groups. researchgate.netresearchgate.net When incorporated into the larger N-sulfonylated structure, the preferred conformations may change, but the inherent flexibility around the rotatable single bonds remains. This conformational flexibility allows the molecule to adapt its shape to match the topology of a binding pocket. However, this flexibility can also be a liability; a molecule that is too flexible may lose binding affinity due to the entropic cost of adopting a single, bioactive conformation. Therefore, a key goal in drug design is often to create more rigid analogs that are "pre-organized" in the correct shape for binding.

Role of the Sulfonamide Moiety in Modulating Biological Activity

The sulfonamide group (-SO₂NH-) is a cornerstone functional group in medicinal chemistry and is far more than a simple linker. ajchem-b.comajchem-b.com It is a key pharmacophore that is metabolically robust and possesses critical hydrogen bonding capabilities. researchgate.net The sulfonamide moiety is characterized by a nitrogen atom that can act as a hydrogen bond donor and two oxygen atoms that can act as hydrogen bond acceptors. drugdesign.org

This group is often employed as a bioisostere for other functional groups, such as amides or carboxylic acids. researchgate.netnih.gov For example, in the classic sulfonamide antibacterials, the 4-aminobenzenesulfonamide structure mimics the natural substrate, 4-aminobenzoic acid, allowing it to competitively inhibit a key bacterial enzyme. researchgate.netnih.gov In N-arylsulfonyl valine compounds, the sulfonamide group provides a stable connection between the aromatic ring and the amino acid, while also presenting key interaction points for receptor binding. researchgate.net Its replacement or modification can drastically alter a compound's biological profile. The inherent stability of the sulfonamide group compared to an amide bond also makes it an attractive feature for improving the metabolic stability of drug candidates. researchgate.net The diverse biological activities exhibited by sulfonamide-containing compounds—including antibacterial, antiviral, and anticancer properties—underscore the functional importance of this moiety. ajchem-b.comnih.gov

Mechanistic Investigations at the Molecular Level

Identification of Potential Biological Targets

While direct biological targets of N-[(4-isopropylphenyl)sulfonyl]valine have not been identified, studies on analogous compounds suggest that enzymes involved in bacterial replication and viability are plausible targets.

There are no specific enzyme inhibition studies reported for this compound against DNA gyrase or main protease. However, the broader class of sulfonamide-containing compounds has been investigated for inhibitory activity against various enzymes. For instance, a series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids were found to be significant inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This suggests that the sulfonyl-amino acid scaffold can be effective in enzyme inhibition.

Furthermore, in silico studies on derivatives such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been conducted to predict their potential antimicrobial effects, which are often mediated through the inhibition of essential bacterial enzymes like DNA gyrase. While these are computational predictions for a related but different molecule, they highlight the potential for this chemical class to interact with such targets.

Table 1: Predicted Activities of a Structurally Related Compound (N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine)

Predicted Activity Probability to be Active (Pa) Probability to be Inactive (Pi)
Anti-infective 0.850 0.003
Antimycobacterial 0.796 0.004

Note: This data is for a related compound and not this compound.

Specific protein-ligand interaction analyses for this compound are not available. Molecular docking studies on related compounds, such as 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine, have been performed to understand their binding to potential protein targets. These computational models predict the binding geometry and interactions within the active site of a target protein, providing insights into the potential mechanism of action.

Molecular Basis of Compound Action

The molecular basis of action for sulfonyl-amino acid derivatives generally involves specific interactions with the amino acid residues within the binding pocket of a target protein.

While no specific hydrogen bonding interactions have been documented for this compound, the structural motifs present in the molecule, such as the sulfonamide group and the carboxylic acid of the valine moiety, are capable of forming hydrogen bonds. In protein-ligand complexes, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). The valine's carboxyl group is also a potent hydrogen bond acceptor. These interactions are crucial for the stable binding of a ligand to its target protein.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is used to predict the binding affinity and interaction patterns between a ligand and its target protein. nih.govyoutube.com

For N-[(4-isopropylphenyl)sulfonyl]valine, a molecular docking study would involve:

Preparation of Structures: Obtaining the 3D structures of both this compound and a target protein, often from databases like the Protein Data Bank (PDB). youtube.com

Simulation: Using software like AutoDock or ClusPro to place the ligand into the binding site of the protein in various conformations. nih.govyoutube.com

Scoring and Analysis: The software calculates a score, often expressed in kcal/mol, to estimate the binding affinity. nih.gov The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Without published research, there is no specific binding affinity data or identified protein targets for this compound to report.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.org It provides detailed information on electron distribution, which governs a molecule's geometry, reactivity, and spectroscopic properties. nih.govyoutube.com DFT calculations are valued for their balance of accuracy and computational cost. nih.gov

A DFT study of this compound would typically calculate:

Optimized Geometry: The lowest energy, most stable 3D structure of the molecule.

Electronic Properties: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Spectroscopic Predictions: Simulating spectroscopic data (e.g., IR, NMR) that can be compared with experimental results for structural validation. mdpi.com

Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface to identify regions that are electron-rich or electron-poor, which helps in predicting intermolecular interactions.

No specific DFT studies or resulting electronic property data for this compound are available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to activity. youtube.com

Developing a QSAR model involving this compound would require:

A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values). plos.org

Calculation of molecular descriptors for each compound.

Building a statistical model (e.g., using linear regression) that correlates the descriptors with the activity. nih.gov

Validating the model to ensure its predictive power. plos.org

As no such dataset or model has been published for a series of compounds including this compound, no QSAR findings can be presented.

Computer-Aided Drug Design Approaches

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the discovery and development of new drugs. mdpi.comnih.gov CADD is broadly divided into two categories:

Structure-Based Drug Design (SBDD): Used when the 3D structure of the biological target is known. It involves methods like molecular docking to design molecules that fit and interact with the target's binding site. nih.gov

Ligand-Based Drug Design (LBDD): Employed when the target structure is unknown but a set of active molecules (ligands) is available. It includes techniques like QSAR and pharmacophore modeling to build models based on the common features of the active ligands. nih.gov

While this compound could theoretically be evaluated using CADD approaches, no published research documents its inclusion in any CADD-based study.

Preclinical Research Models for Biological Activity Assessment

In Vitro Antimicrobial Screening

In vitro antimicrobial screening is a fundamental step in the evaluation of new chemical entities for their potential as therapeutic agents. For N-acyl-α-amino acid derivatives, including sulfonamides linked to amino acids like valine, this process typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, B. subtilis, E. coli, S. typhi)

Research on related sulfonamide-containing compounds often reveals that antibacterial efficacy is influenced by the specific substituents on the phenylsulfonyl group and the nature of the amino acid. Modifications can affect the compound's lipophilicity and electronic properties, which in turn influences its ability to penetrate bacterial cell walls and interact with molecular targets.

Bacterial StrainGram TypeObserved Activity (Related Compounds)
Staphylococcus aureusGram-PositiveModerate to Good
Bacillus subtilisGram-PositiveVariable
Escherichia coliGram-NegativeGenerally Low
Salmonella typhiGram-NegativeGenerally Low

Antifungal Activity (e.g., C. albicans, A. fumigatus, F. temperatum, A. niger)

The antifungal potential of sulfonamide derivatives is an active area of research. Studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, a related compound, have been conducted to assess activity against various fungal strains. The results from these investigations help to build a structure-activity relationship profile for this class of compounds. The antifungal effect is often evaluated by determining the MIC, which indicates the lowest concentration of the compound that inhibits visible fungal growth.

Fungal StrainObserved Activity (Related Compounds)
Candida albicansModerate
Aspergillus fumigatusVariable
Fusarium temperatumLimited Data
Aspergillus nigerVariable

In Vitro Antimalarial Activity Evaluation

There is limited specific information in the public domain regarding the in vitro antimalarial activity of N-[(4-isopropylphenyl)sulfonyl]valine. However, the broader class of sulfonamides has been a cornerstone of antimalarial therapy for decades, often used in combination with other drugs like pyrimethamine. These compounds typically act by inhibiting the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway of the Plasmodium parasite.

Evaluation of new sulfonamide derivatives would involve screening against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency. While specific data for this compound is pending, the general mechanism of related compounds suggests potential for activity.

Studies on Insect Growth Regulation in Model Organisms

Amino acid-based sulfonamides have been investigated as potential insect growth regulators (IGRs). These compounds can act as mimics of juvenile hormones, which are crucial for controlling developmental processes in insects. The disruption of these hormonal pathways can interfere with molting and metamorphosis, leading to mortality or sterility.

Studies on β-alanine substituted sulfonamide derivatives have been performed on model organisms like the wax moth (Galleria mellonella). These studies test the compounds at various concentrations to determine their lethal concentration (LC50 and LC90) values and compare them to existing IGRs. While direct studies on this compound are not detailed in the available literature, its structural similarity to other bioactive sulfonamides suggests it could be a candidate for such evaluations.

Biological Evaluation in Aquatic Models (e.g., Daphnia magna)

The assessment of toxicity in aquatic organisms is crucial for understanding the environmental impact of chemical compounds. Daphnia magna, a small freshwater crustacean, is a standard model organism for ecotoxicological studies. Toxicity tests with Daphnia magna are used to determine the acute immobilization and chronic effects on reproduction.

For novel sulfonamide derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, toxicity has been assessed. These bioassays help to establish the concentration at which the compound may be harmful to aquatic life. The median lethal concentration (LC50), the concentration that causes mortality in 50% of the test population over a specific time, is a key endpoint of these studies. This information is vital for the environmental risk assessment of new chemical entities.

Test OrganismEndpointSignificance
Daphnia magnaAcute Immobilization (LC50)Indicates acute toxicity to aquatic invertebrates.
Daphnia magnaChronic ReproductionAssesses long-term impacts on population sustainability.

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of N-[(4-isopropylphenyl)sulfonyl]valine. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) with various detection modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-sulfonylated amino acids like this compound. Due to the presence of a chromophore in the sulfonyl group, UV detection is a common and straightforward detection mode. For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed after derivatization with a suitable fluorogenic reagent.

Method development for HPLC analysis often involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the stationary phase (commonly a C18 reversed-phase column), and the detector settings. The separation of enantiomers (D- and L-forms) of valine derivatives can be achieved using chiral columns or chiral derivatizing agents. For instance, a method for the enantiomeric separation of D- and L-valine has been developed using a Chiralcel OD-3R column after derivatization.

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

Parameter Setting for N-Acyl Amino Acid Surfactants Analysis nih.gov Setting for Enantiomeric Separation of Valine Derivatives
Column Reversed-phase C18 Chiralcel OD-3R
Mobile Phase Gradient of acetonitrile and water Isocratic or gradient with suitable organic modifier
Detection UV/Vis at 260 nm UV or Fluorescence

| Derivatization | 2,4′-dibromoacetophenone | o-phthalaldehyde (B127526) (OPA)/thiol |

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components or derivatized forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile amino acid derivative, requires a chemical derivatization step to increase its volatility and thermal stability prior to GC-MS analysis. sigmaaldrich.comomicsonline.org

A common derivatization method is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comomicsonline.org The resulting derivatives are more volatile and can be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound. The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Amino Acids

Parameter Setting for Silylated Amino Acid Analysis creative-proteomics.com
Column HP5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 70°C to 280°C)
Ionization Mode Electron Impact (EI)

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

Capillary Electrophoresis and Capillary Electrophoresis-Mass Spectrometry

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the analysis of charged species like this compound. Separation in CE is based on the differential migration of analytes in an electric field. The technique is known for its high resolution, short analysis times, and minimal sample and solvent consumption.

For enhanced sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique is particularly powerful for the analysis of complex mixtures and for providing unambiguous identification of the analyte. horiba.com The analysis of underivatized amino acids has been successfully demonstrated using CE, showcasing its potential for N-sulfonylated derivatives as well.

Method Validation Parameters in Analytical Research

To ensure the reliability and accuracy of analytical data, the methods used for the analysis of this compound must be rigorously validated. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ)

Linearity: This parameter assesses the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The specific values for LOD and LOQ are highly dependent on the analytical technique, the instrumentation used, and the sample matrix. For instance, LC-MS/MS methods generally offer significantly lower LOD and LOQ values compared to HPLC-UV.

Table 4: Illustrative Method Validation Data for Related Compounds

Analytical Technique Compound Class Linearity (R²) LOD LOQ
HPLC Enantiomeric Valine Derivatives > 0.99 0.02% of L-Valine 0.05% of L-Valine

| LC-MS/MS | Amino Acids horiba.com | > 0.99 | Varies by amino acid | Varies by amino acid |

Precision (Repeatability and Reproducibility)

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision (reproducibility).

Repeatability refers to the precision obtained under the same operating conditions over a short interval of time. It is also termed intra-assay precision.

Reproducibility (or intermediate precision) expresses the precision within-laboratories variations: different days, different analysts, different equipment, etc.

Specific data from validated analytical methods detailing the repeatability and reproducibility for the analysis of this compound are not available in the public domain based on a comprehensive review of scientific literature. Research articles providing specific relative standard deviation (RSD%) values from such studies have not been identified.

Accuracy and Robustness

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of the analyte spiked into a sample matrix.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Examples of such variations include changes in pH, mobile phase composition, temperature, and flow rate in chromatographic methods.

Detailed studies quantifying the accuracy (e.g., percent recovery) and the effects of deliberate variations on the analytical method's performance (robustness) for this compound have not been found in publicly accessible research documentation.

Contributions to Drug Design and Future Research Directions

N-[(4-isopropylphenyl)sulfonyl]valine as a Lead Compound for Therapeutic Development

This compound serves as a promising lead compound for the development of new therapeutic agents due to the advantageous properties conferred by its constituent parts. The sulfonyl group is a key feature in many therapeutic drugs, and its incorporation into molecules is a significant strategy in structure-based drug design. researchgate.net The valine component, an essential amino acid, provides a chiral backbone that can be crucial for specific interactions with biological targets.

The development of novel N-aryl substituted amino acid derivatives has led to the identification of compounds with potent and specific biological activities. nih.gov For instance, the optimization of a series of N-aryl substituted amino acid derivatives resulted in a compound with dual agonist activity on peroxisome proliferator-activated receptors (PPAR) α and γ, which are important targets for metabolic diseases. nih.gov This highlights the potential of using N-substituted amino acids like this compound as a starting point for developing new drugs.

Research into similar structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has demonstrated their potential as antimicrobial agents, particularly against Gram-positive bacteria. mdpi.com The modular nature of these compounds allows for systematic structural modifications to enhance their biological activity and pharmacokinetic properties. mdpi.com The design and synthesis of such derivatives underscore the value of the N-acyl-L-valine scaffold in generating novel drug-like molecules. mdpi.com

The combination of a sulfonyl-containing aromatic ring and an amino acid provides a versatile platform for creating diverse chemical libraries. This versatility is crucial for lead optimization, where fine-tuning of the molecular structure is necessary to achieve the desired therapeutic profile.

Strategic Introduction of Sulfonyl Groups in Molecular Design

The sulfonyl group (-SO2-) is a critical functional group in medicinal chemistry, and its inclusion in molecular design is a well-established strategy for enhancing the therapeutic potential of drug candidates. researchgate.net Sulfonyl-containing compounds are prevalent among therapeutic drugs and are often introduced to improve a molecule's pharmacological profile. researchgate.netnih.gov

One of the key advantages of the sulfonyl group is its ability to act as a bioisostere for other functional groups like carbonyl, carboxyl, and phosphate (B84403) groups. researchgate.net This means it can replace these groups without significantly altering the molecule's size or charge distribution, often leading to retained or improved biological activity. researchgate.net The sulfonyl group's unique physicochemical properties can also be leveraged to modulate a drug's solubility and acid-base characteristics. researchgate.net

Furthermore, the sulfonyl group can form strong hydrogen bonds with biological targets, enhancing binding affinity and, consequently, biological activity. researchgate.netnih.gov It is also structurally stable, which can increase the metabolic stability of a drug by blocking sites that are susceptible to metabolic breakdown, thereby prolonging its duration of action and improving bioavailability. researchgate.net The polar nature of the sulfonyl group can also help to reduce unwanted interactions with targets like the hERG channel, which is associated with cardiac toxicity. researchgate.net

Prospects for Targeting Specific Biological Pathways

The structural features of this compound suggest its potential to interact with various biological pathways implicated in disease. Sulfonyl-containing compounds are known to target a wide range of enzymes and receptors. nih.gov For example, sulfonamides and sulfones have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and protein tyrosine phosphatase 1B, all of which are involved in glucose metabolism and insulin (B600854) signaling. nih.gov

Given that this compound is an N-substituted amino acid derivative, it could potentially target pathways regulated by amino acids or their metabolites. Branched-chain amino acids (BCAAs) like valine play significant roles in various metabolic processes, and their levels are often altered in metabolic diseases. mdpi.com Research has explored the metabolic signatures in different tissues to understand how they are affected by conditions like obesity and to identify potential therapeutic targets. mdpi.com

The development of novel N-(heterocyclylphenyl)benzenesulfonamides has led to the identification of potent inhibitors of the β-catenin signaling pathway, which is a key target in cancer therapy. nih.gov This indicates that the sulfonamide scaffold, a core component of this compound, can be effectively utilized to design inhibitors of specific protein-protein interactions.

Furthermore, the similarity of the N-acyl-L-valine structure to substrates of various enzymes could enable it to act as a competitive inhibitor. The specific nature of the isopropylphenyl group would play a crucial role in determining the selectivity and potency of such inhibition. Future research could involve screening this compound and its derivatives against a panel of enzymes and receptors to identify specific biological targets and elucidate its mechanism of action.

Exploration of Novel Valine-Based Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. researchgate.netnih.gov This approach can lead to compounds with improved affinity, better efficacy, and a more desirable safety profile. nih.gov Valine, as a fundamental building block, offers a versatile scaffold for the creation of novel hybrid molecules.

The synthesis of N-aryl substituted valine derivatives has been shown to yield compounds with interesting biological activities. nih.gov For instance, a novel N-aryl substituted valine derivative was developed as a dual PPARα/γ agonist, demonstrating the potential of this class of compounds in treating metabolic disorders. nih.gov The modular synthesis of such molecules allows for the systematic exploration of different substituents on the aryl ring and variations in the amino acid component to optimize activity. nih.gov

The creation of sulfonamide-dithiocarbamate hybrids has also been explored, resulting in compounds with potent anticancer activity. researchgate.net This highlights the utility of combining the sulfonamide moiety with other functional groups to generate novel therapeutic agents. researchgate.net The design of such hybrids often involves linking known active fragments to create a new chemical entity with a unique pharmacological profile. nih.gov

The natural world also provides inspiration for the design of hybrid molecules. nih.gov For example, squalamine, a natural antibiotic, is a conjugate of a polyamine and a bile acid. nih.gov This principle of combining different molecular entities can be applied to the design of valine-based hybrids, where the valine core could be linked to other bioactive molecules to target specific diseases. The exploration of such hybrids of this compound could lead to the discovery of new drugs with novel mechanisms of action.

Potential for Addressing Antimicrobial Resistance

The increasing threat of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Sulfonamide-based compounds, or "sulfa drugs," were among the first effective antimicrobials and continue to be an important class of therapeutic agents. researchgate.net The sulfonamide scaffold is found in drugs used to treat bacterial, fungal, and protozoal infections. researchgate.net

Research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has shown promising antimicrobial activity, particularly against Gram-positive pathogens and their biofilms. mdpi.com This suggests that the this compound scaffold could be a valuable starting point for developing new antibiotics. The lipophilicity of the aryl substituent appears to be an important factor in determining the antimicrobial potency of these compounds. mdpi.com

Molecular hybridization strategies are also being employed to combat antimicrobial resistance. nih.gov By combining the sulfonamide moiety with other antibacterial pharmacophores, it may be possible to create hybrid molecules that are effective against drug-resistant strains. For example, linking a sulfonamide to a molecule that inhibits a different bacterial target could result in a synergistic effect and a lower likelihood of resistance development.

In silico studies can be used to predict the antimicrobial potential of novel compounds and guide their design. mdpi.com By modeling the interactions of this compound and its derivatives with bacterial enzymes, such as dihydrofolate reductase (DHFR), researchers can identify promising candidates for synthesis and biological evaluation. researchgate.net The exploration of valine-based sulfonamides represents a viable strategy for discovering new antimicrobial agents to address the urgent global health challenge of antibiotic resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.